(5-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a bromo group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and 1,3-diketones.
Boronic Acid Formation: The boronic acid group is introduced via a palladium-catalyzed borylation reaction, often using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed via oxidation of the boronic acid group.
Substituted Pyridines: Formed via nucleophilic substitution of the bromo group.
Scientific Research Applications
(5-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid: Lacks the methyl group on the pyrazole ring.
(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid: Lacks the bromo group.
Uniqueness
The presence of both the bromo and methyl groups in (5-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid provides unique reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C9H9BBrN3O2 |
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Molecular Weight |
281.90 g/mol |
IUPAC Name |
[5-bromo-6-(4-methylpyrazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BBrN3O2/c1-6-3-13-14(5-6)9-8(11)2-7(4-12-9)10(15)16/h2-5,15-16H,1H3 |
InChI Key |
QUGNTIGATGTMPW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2C=C(C=N2)C)Br)(O)O |
Origin of Product |
United States |
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